![molecular formula C9H18ClNO B2804538 (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2445749-97-1](/img/structure/B2804538.png)
(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
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Overview
Description
“(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” is a chemical compound with the CAS Number: 2445749-97-1. It has a molecular weight of 191.7 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for “(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” is1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound “(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” is a powder . It has a molecular weight of 191.7 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Alcohol Dehydrogenases (ADHs) , which belong to the oxidoreductase superfamily, catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals . EN300-26865334 could serve as a potential substrate or modulator in ADH-catalyzed reactions, contributing to the synthesis of chiral pharmaceuticals and fine chemicals.
- The spiro[4.5]decane scaffold is intriguing due to its unique three-dimensional arrangement. Researchers have explored spiro compounds for drug design, aiming to enhance bioavailability, binding affinity, and metabolic stability. EN300-26865334’s spiro structure could be harnessed in the development of novel pharmaceuticals .
- The 6-azaspiro[4.5]decane skeleton, which includes EN300-26865334, has been used as a key intermediate in asymmetric synthesis strategies. Researchers have explored its subtleties to achieve efficient and stereoselective transformations. Understanding its reactivity and selectivity can lead to innovative synthetic routes for complex molecules .
- Spiro compounds often participate in host-guest interactions within supramolecular assemblies. EN300-26865334’s unique spiro[4.5]decane framework could be explored for constructing molecular cages, sensors, or selective receptors for specific guest molecules. Investigating its binding properties and self-assembly behavior is promising .
- Incorporating spiro compounds into functional materials, such as polymers or liquid crystals, can lead to novel properties. EN300-26865334’s spiro motif might influence material properties like solubility, rigidity, or optical behavior. Researchers could explore its use in designing advanced materials .
- Spiro compounds have been investigated as chemosensors for detecting analytes in complex aqueous media. EN300-26865334 could potentially serve as a building block for designing selective sensors to detect specific pollutants, biological analytes, or other target molecules in environmental samples .
Biocatalysis and Chiral Synthesis
Spiro Compounds in Drug Design
Asymmetric Synthesis Strategies
Supramolecular Chemistry and Host-Guest Interactions
Functional Materials and Polymers
Environmental Sensing and Analytical Chemistry
Safety And Hazards
The compound “(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3R)-3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBZTJHOCHLOPV-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCOCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCOCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
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